molecular formula C13H21N5 B15052035 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15052035
M. Wt: 247.34 g/mol
InChI Key: CWLFQHJHSLQDNU-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings, each substituted with different alkyl groups, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with suitable alkylating agents. One common method is the alkylation of 1,5-dimethyl-1H-pyrazole and 1-ethyl-3-methyl-1H-pyrazole with formaldehyde and subsequent amination. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure with distinct alkyl substitutions. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-ethyl-3-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-5-18-9-13(10(2)16-18)7-14-6-12-8-15-17(4)11(12)3/h8-9,14H,5-7H2,1-4H3

InChI Key

CWLFQHJHSLQDNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=C(N(N=C2)C)C

Origin of Product

United States

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